Acivicin

Description

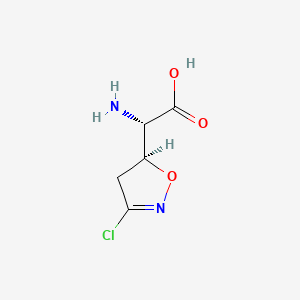

This compound is a modified amino acid and structural analog of glutamine. this compound inhibits glutamine amidotransferases in the purine and pyrimidine biosynthetic pathways, thereby inhibiting tumor growth in cell lines dependent on glutamine metabolism. (NCI04)

RN given refers to cpd without isomeric desgination

Properties

IUPAC Name |

(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWIHIJWNYOLBE-OKKQSCSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046010 | |

| Record name | Acivicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water 17.9 - 18.2 (mg/mL), 0.1 M Citrate buffer pH 4.3 17.1 - 25.7 (mg/mL), 0.1 M Borate buffer pH 9.0 8.7 - 13.0 (mg/mL), 0.1 N HCl 31 - 35 (mg/mL), 0.1 N NaOH 34.4 - 36.8 (mg/mL), 95% Ethanol 0.8 (mg/mL), 10% Ethanol 8.2 - 16.4 (mg/mL), Methanol 0.8 (mg/mL), Chloroform 0.9 (mg/mL) | |

| Record name | ACIVICIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/163501%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

42228-92-2 | |

| Record name | Acivicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42228-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acivicin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042228922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acivicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acivicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACIVICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0X60K76I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acivicin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin, a naturally occurring antibiotic produced by Streptomyces sviceus, has been a subject of interest in oncology for its potent antitumor properties. As a glutamine antagonist, this compound's primary mechanism of action revolves around the competitive inhibition of enzymes that utilize glutamine as a nitrogen donor, thereby disrupting critical metabolic pathways essential for cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Glutamine Antagonism and Nucleotide Depletion

This compound's structural similarity to glutamine allows it to bind to the glutamine-binding sites of several key enzymes involved in nucleotide biosynthesis. This competitive inhibition leads to a significant reduction in the intracellular pools of essential nucleotides, ultimately halting DNA and RNA synthesis and inducing cell death.

The primary targets of this compound are glutamine amidotransferases, including:

-

CTP (Cytidine Triphosphate) Synthase: This enzyme catalyzes the final step in the de novo synthesis of CTP, a crucial component of RNA and a precursor for dCTP for DNA synthesis.

-

GMP (Guanosine Monophosphate) Synthase: This enzyme is essential for the de novo synthesis of GMP, a precursor for GTP (required for RNA synthesis and cellular signaling) and dGTP (for DNA synthesis).

-

Carbamoyl Phosphate Synthetase II (CPS II): Involved in the initial steps of de novo pyrimidine synthesis.

Inhibition of these enzymes by this compound leads to a rapid and marked depletion of intracellular CTP and GTP pools, while ATP and UTP levels are generally unaffected. This targeted depletion of specific nucleotides is a key factor in this compound's cytotoxic effects on cancer cells.

A more recent study has identified an additional, novel target for this compound:

-

Aldehyde Dehydrogenase 4A1 (ALDH4A1): This mitochondrial enzyme is involved

Acivicin as a Glutamine Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acivicin, a natural product derived from Streptomyces sviceus, is a potent glutamine antagonist that has been extensively studied for its antitumor properties. As a structural analog of L-glutamine, this compound irreversibly inhibits a range of glutamine-dependent amidotransferases, crucial enzymes in the de novo biosynthesis of purine and pyrimidine nucleotides. This targeted inhibition disrupts the supply of essential building blocks for DNA and RNA synthesis, leading to cytostatic and cytotoxic effects in rapidly proliferating cancer cells. Despite its promising preclinical activity, the clinical development of this compound has been hampered by significant host toxicities, particularly neurotoxicity. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data on its biological activity, details relevant experimental protocols, and visualizes the affected signaling pathways.

Introduction

Glutamine is the most abundant amino acid in human plasma and plays a central role in cancer cell metabolism. Beyond its role in protein synthesis, glutamine serves as a primary nitrogen donor for the biosynthesis of nucleotides, non-essential amino acids, and hexosamines. Cancer cells often exhibit an increased dependence on glutamine, a phenomenon termed "glutamine addiction," making glutamine metabolism an attractive target for anticancer therapy.

This compound [(αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid] is an antibiotic that acts as a broad-spectrum glutamine antagonist.[1][2] Its structural similarity to glutamine allows it to bind to the glutamine-binding sites of various enzymes, leading to their irreversible inactivation.[3] This guide delves into the technical aspects of this compound's function as a glutamine antagonist, providing a valuable resource for researchers in oncology and drug development.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of glutamine-dependent amidotransferases.[4][5] These enzymes catalyze the transfer of the amide group from glutamine to various acceptor molecules, a critical step in several biosynthetic pathways. The electrophilic 4-chloroisoxazole ring of this compound is susceptible to nucleophilic attack by a cysteine residue in the active site of these enzymes. This results in the formation of a covalent adduct, leading to permanent enzyme inactivation.[6]

The primary enzyme targets of this compound include:

-

Carbamoyl Phosphate Synthetase II (CPSII) : The rate-limiting enzyme in de novo pyrimidine biosynthesis.[7][8]

-

CTP Synthetase (CTPS) : Catalyzes the final step in CTP biosynthesis.[7][9]

-

Amidophosphoribosyltransferase (ATase) : The committed step in de novo purine biosynthesis.[7]

-

GMP Synthetase : Involved in the conversion of XMP to GMP in the purine pathway.[6]

-

Gamma-Glutamyl Transferase (GGT) : An enzyme involved in glutathione metabolism.[6]

Inhibition of these enzymes by this compound leads to the depletion of intracellular pools of purine and pyrimidine nucleotides, ultimately halting DNA and RNA synthesis and inducing cell cycle arrest and apoptosis.[4][5]

Quantitative Data

The biological activity of this compound has been quantified in numerous studies. The following tables summarize key IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method | Reference |

| HepG2 | Hepatocellular Carcinoma | 14 | 5 days | Crystal Violet | [6] |

| MCF-7 | Breast Cancer | Not specified; dose-dependent decrease in viability observed | 24 h | MTT | [10] |

| HeLa | Cervical Cancer | 46.51 µg/ml | Not specified | Not specified | [3] |

| PC3 | Prostate Cancer | 69.69 µg/ml | Not specified | Not specified | [3] |

| L1210 | Leukemia | Not specified; CPEC triphosphate, a metabolite, has an IC50 of 6 µM for CTP synthetase | Not specified | Enzyme Inhibition | [11] |

Table 2: Ki Values of this compound for Glutamine Amidotransferases

| Enzyme | Organism/Tissue | Ki (µM) | Substrate | Reference |

| Carbamoyl Phosphate Synthetase II | E. coli | 2-5 | Glutamine | [12] |

| Formylglycineamidine Ribonucleotide Synthetase | Not specified | 5 | Glutamine | [12] |

| Gamma-Glutamyl Transpeptidase | Not specified | 420 | Glutamine | [12] |

| CTP Synthetase | Bovine | Not specified; inhibited by CPEC triphosphate with an IC50 of 6 µM | UTP | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of a compound on cultured cells.

Materials:

-

Adherent cancer cell line (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO or PBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Enzyme Inhibition Assay (CTP Synthetase)

This protocol describes how to measure the inhibitory effect of this compound on CTP synthetase activity.

Materials:

-

Purified CTP synthetase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

UTP, ATP, and glutamine solutions

-

This compound stock solution

-

Method for detecting CTP production (e.g., HPLC, coupled enzyme assay)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, UTP, ATP, and glutamine at their optimal concentrations.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound to the reaction mixtures. Include a control without this compound. Pre-incubate for a specific time to allow for inhibitor binding.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified CTP synthetase to each tube.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction using a suitable method (e.g., heat inactivation, addition of acid).

-

Product Quantification: Measure the amount of CTP produced in each reaction using a pre-validated method.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration. The Ki value can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to identify the cellular targets of a covalent inhibitor like this compound.[14][15]

Materials:

-

Cancer cell line of interest

-

This compound-alkyne or this compound-biotin probe

-

Azide-fluorophore or streptavidin-beads for click chemistry or pulldown, respectively

-

Cell lysis buffer

-

SDS-PAGE gels

-

In-gel fluorescence scanner or Western blotting equipment

-

Mass spectrometer for protein identification

Procedure:

-

Probe Treatment: Treat intact cells or cell lysates with the this compound probe for a specific time and at a designated concentration.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Click Chemistry/Affinity Purification:

-

For alkyne probes: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorophore for in-gel visualization or biotin for affinity purification).

-

For biotin probes: Directly proceed to affinity purification.

-

-

Protein Separation and Detection:

-

In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an appropriate scanner.

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and detect biotinylated proteins using streptavidin-HRP.

-

-

Target Identification (Mass Spectrometry): For affinity-purified samples, elute the bound proteins, digest them into peptides (e.g., with trypsin), and analyze the peptides by mass spectrometry to identify the protein targets of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

Conclusion and Future Directions

This compound remains a valuable tool for studying glutamine metabolism in cancer. Its broad-spectrum inhibitory activity provides a powerful means to probe the consequences of disrupting nucleotide biosynthesis. While its clinical utility has been limited by toxicity, the lessons learned from this compound have paved the way for the development of second-generation glutamine antagonists with improved therapeutic indices. Future research may focus on strategies to mitigate this compound's toxicity, such as targeted drug delivery systems or combination therapies that allow for lower, less toxic doses. Furthermore, a deeper understanding of the specific metabolic vulnerabilities of different cancer types may enable the selective application of this compound or related compounds in personalized medicine approaches. The in-depth technical information provided in this guide serves as a foundation for researchers to further explore the potential of glutamine antagonism in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer cells ic50: Topics by Science.gov [science.gov]

- 4. Control of enzymic programs and nucleotide pattern in cancer cells by this compound and tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target discovery of this compound in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid in vivo inactivation by this compound of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of CTP synthetase inhibitors as new potential agents for the treatment of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combined, Functional Genomic-Biochemical Approach to Intermediary Metabolism: Interaction of this compound, a Glutamine Amidotransferase Inhibitor, with Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. scispace.com [scispace.com]

- 15. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Acivicin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin, a natural product isolated from Streptomyces sviceus, is a potent, irreversible inhibitor of a range of enzymes that utilize glutamine as a substrate.[1][2] As a structural analog of L-glutamine, this compound targets the glutamine-binding sites of these enzymes, leading to the disruption of key metabolic pathways, including the de novo biosynthesis of purines and pyrimidines.[3][4] This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative data on its inhibitory activity, detailing relevant experimental protocols, and visualizing the affected signaling pathways and experimental workflows.

Core Molecular Targets

This compound's primary mechanism of action involves the covalent modification of active site cysteine or serine residues within glutamine amidotransferases.[5][6] The electrophilic 4-chloroisoxazole ring of this compound reacts with the nucleophilic residue in the enzyme's active site, resulting in irreversible inhibition.[1][6]

The principal molecular targets of this compound include:

-

Glutamine Amidotransferases: This broad class of enzymes is the primary target of this compound. These enzymes are crucial for the transfer of the amide group from glutamine to various substrates in essential biosynthetic pathways.[1][3]

-

CTP Synthetase (CTPS): Essential for the de novo synthesis of pyrimidine nucleotides, CTPS catalyzes the formation of cytidine triphosphate (CTP) from uridine triphosphate (UTP) using the amide of glutamine.[1][7] Inhibition of CTPS by this compound leads to the depletion of cellular CTP pools.[7]

-

GMP Synthase (GMPS): A key enzyme in the de novo purine biosynthesis pathway, GMPS is responsible for the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP), utilizing glutamine as the nitrogen donor.[1][8] this compound's inhibition of GMPS results in reduced GTP levels.[9]

-

Carbamoyl Phosphate Synthetase II (CPS II): This enzyme catalyzes the first committed step in de novo pyrimidine synthesis, producing carbamoyl phosphate from glutamine, bicarbonate, and ATP.[1][7]

-

Amidophosphoribosyltransferase (ATase): This enzyme catalyzes the committed step in de novo purine biosynthesis.[7]

-

-

γ-Glutamyl Transpeptidase (GGT): This enzyme is involved in glutathione metabolism and amino acid transport.[2][10] this compound irreversibly inhibits GGT, which can impact cellular redox homeostasis.[10]

-

Aldehyde Dehydrogenase 4A1 (ALDH4A1): More recently, activity-based protein profiling has identified ALDH4A1 as a novel target of this compound.[1] This enzyme is involved in the metabolism of proline and arginine. Downregulation of ALDH4A1 has been shown to inhibit cell growth, suggesting this interaction may contribute to this compound's cytotoxic effects.[1]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against its molecular targets has been quantified using various metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes key quantitative data from the literature.

| Target Enzyme | Organism/Cell Line | Inhibition Metric | Value | Reference(s) |

| CTP Synthetase | Hepatoma 3924A | Ki | 3.6 µM | [1] |

| CTP Synthetase | Liver | Ki | 1.1 µM | [1] |

| GMP Synthase | Trypanosoma brucei | Apparent IC50 | 26 µM | [1] |

| Carbamoyl Phosphate Synthetase II | Mammalian | Ki | 2 µM | [5] |

| Formylglycineamidine Ribonucleotide Synthetase | Mammalian | Ki | 5 µM | [5] |

| γ-Glutamyl Transpeptidase | Mammalian | Ki | 420 µM | [5] |

| Imidazole Glycerol Phosphate Synthase (HisHF) | Escherichia coli | Ki | 140 nM | [5] |

| Aldehyde Dehydrogenase 4A1 (ALDH4A1) | Human (in vitro) | IC50 | 5.4 µM | [1] |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Human (in vitro) | IC50 | > 100 µM | [1] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound's molecular targets.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of this compound against a specific target enzyme (e.g., CTP Synthetase, GMP Synthase).

General Protocol:

-

Enzyme and Substrate Preparation: A purified preparation of the target enzyme is obtained. The substrates for the enzymatic reaction (e.g., UTP, ATP, and glutamine for CTP synthase) are prepared in a suitable buffer at known concentrations.

-

Inhibition Assay Setup: The enzymatic reaction is initiated in the presence and absence of varying concentrations of this compound. A typical reaction mixture includes the enzyme, substrates, and the inhibitor in a buffered solution.

-

Reaction Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Quantification of Product Formation: The amount of product formed is measured using a suitable detection method. For example, in a radiometric assay for carbamoyl phosphate synthetase II, NaH[14C]O3 is used as a substrate, and the formation of [14C]carbamyl-L-aspartic acid is quantified by scintillation counting.[11]

-

Data Analysis: The rate of the enzymatic reaction is determined at each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the reaction rate against the logarithm of the inhibitor concentration. For determining the inhibition constant (Ki), reaction rates are measured at various substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition) using methods like Lineweaver-Burk or Dixon plots.[5]

Activity-Based Protein Profiling (ABPP)

Objective: To identify the cellular targets of this compound in a complex proteome.

General Workflow:

-

Probe Synthesis: A chemical probe derived from this compound is synthesized. This probe typically contains a reactive group that mimics this compound's mechanism of action and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

-

Proteome Labeling: The probe is incubated with a complex biological sample, such as cell lysates or intact cells. The reactive group of the probe covalently binds to the active sites of its target enzymes.

-

Target Enrichment: If a biotin tag is used, the probe-labeled proteins are enriched from the proteome using streptavidin-coated beads.

-

Protein Identification: The enriched proteins are then digested into peptides and identified using mass spectrometry-based proteomics techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Target Validation: The identified proteins are validated as true targets of this compound through further biochemical assays, such as in vitro inhibition assays with the native compound and competitive binding experiments.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits key enzymes in purine and pyrimidine biosynthesis.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. The glutamine analog this compound as antipyrimidine. Studies on the interrelationship between pyrimidine and urea synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 4. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined, Functional Genomic-Biochemical Approach to Intermediary Metabolism: Interaction of this compound, a Glutamine Amidotransferase Inhibitor, with Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined, functional genomic-biochemical approach to intermediary metabolism: interaction of this compound, a glutamine amidotransferase inhibitor, with Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. superchemistryclasses.com [superchemistryclasses.com]

- 8. Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. The role of the allosteric activator GTP incoupling between glutamine hydrolysis and CTP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inactivation by this compound of rat brain CTP and GMP synthetases and depression of CTP and GTP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radiometric enzyme-inhibition technique for measuring this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Acivicin as a Gamma-Glutamyl Transferase (GGT) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-glutamyl transferase (GGT) is a cell-surface enzyme pivotal in glutathione metabolism, cellular antioxidant defense, and the metabolism of certain drugs and xenobiotics. Its upregulation in various pathological states, including cancer, has made it a compelling target for therapeutic intervention. Acivicin, a glutamine analog, is a well-characterized, irreversible inhibitor of GGT. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular signaling pathways, and detailed experimental protocols for its use in GGT research. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of GGT inhibition.

Introduction

Gamma-glutamyl transferase (GGT) plays a crucial role in the gamma-glutamyl cycle, where it catalyzes the transfer of the γ-glutamyl moiety from glutathione (GSH) and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water. This process is essential for the breakdown of extracellular GSH, allowing for the cellular uptake of its constituent amino acids, particularly cysteine, which is often the rate-limiting substrate for intracellular GSH synthesis. By maintaining cellular glutathione levels, GGT contributes to the detoxification of reactive oxygen species (ROS) and xenobiotics, thereby playing a significant role in cellular redox homeostasis and drug resistance.

This compound (L-(αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid) is a potent, irreversible inhibitor of GGT. Its structural similarity to glutamine allows it to enter the active site of GGT and other glutamine-utilizing enzymes. The inherent reactivity of its strained isoxazole ring leads to covalent modification of the enzyme's active site, resulting in its inactivation. While this compound's potent GGT inhibition has made it a valuable research tool, its clinical utility has been hampered by its lack of specificity, leading to off-target effects and associated toxicities. Nevertheless, the study of this compound has provided invaluable insights into the physiological and pathological roles of GGT.

Mechanism of Action of this compound

This compound acts as a mechanism-based inhibitor of GGT. The inhibition process involves the following key steps:

-

Binding to the Active Site: this compound, as a glutamine analog, binds to the γ-glutamyl binding site of the GGT active site.

-

Nucleophilic Attack: The hydroxyl group of the catalytic N-terminal threonine (or serine in some species) residue in the GGT active site performs a nucleophilic attack on the isoxazole ring of this compound.

-

Covalent Adduct Formation: This attack leads to the opening of the isoxazole ring and the formation of a stable, covalent ester linkage between the enzyme and the inhibitor. This covalent modification is essentially irreversible under physiological conditions, leading to the inactivation of the enzyme.

This irreversible inhibition allows for the potent and sustained suppression of GGT activity both in vitro and in vivo.

Quantitative Data on GGT Inhibition

The inhibitory potency of this compound against GGT has been evaluated in various systems. However, specific IC50 values for purified GGT from different species are not consistently reported in the literature. The available data, along with comparative data for another GGT inhibitor, OU749, are summarized below.

| Inhibitor | Enzyme Source/Cell Line | Inhibition Parameter | Value | Reference |

| This compound | Helicobacter pylori GGT | K_I | 19.7 ± 7.2 µM | |

| Helicobacter pylori GGT | k_max | 0.033 ± 0.006 s⁻¹ | ||

| Rat Hepatoma Cells | IC50 | 0.5 µM | [1] | |

| Human GGT | Concentration for full inactivation | 0.45 mM | [1] | |

| HCC1806 cells | IC50 | 73.1 µM | [1] | |

| OU749 | Human Kidney GGT | K_i | 17.6 µM | [2][3] |

| Rat Kidney GGT | Relative Potency vs. Human | 7-fold less potent | [3] | |

| Mouse Kidney GGT | Relative Potency vs. Human | 10-fold less potent | [3] |

Note: The high concentration required for full inactivation of human GGT by this compound suggests a potentially lower affinity for the purified human enzyme compared to its effects in cellular assays. Further studies are needed to determine the precise IC50 values of this compound against purified GGT from various species.

Experimental Protocols

In Vitro GGT Inhibition Assay

This protocol is adapted from a standard colorimetric assay for GGT activity and can be used to determine the inhibitory potential of compounds like this compound.

Materials:

-

Purified GGT enzyme (from a desired species)

-

GGT substrate: γ-glutamyl-p-nitroanilide (gGNA)

-

Acceptor substrate: Glycylglycine (Gly-Gly)

-

Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., water or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of gGNA in a suitable solvent (e.g., 1:1 mixture of 0.1 M HCl and DMSO).

-

Prepare a stock solution of Gly-Gly in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution at various concentrations (or vehicle control)

-

Purified GGT enzyme

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the substrate mixture (gGNA and Gly-Gly in assay buffer) to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) using a microplate reader. The product, p-nitroaniline, has a yellow color and absorbs light at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.

-

Plot the percentage of GGT inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

In Vivo GGT Inhibition Study in a Rodent Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in inhibiting GGT activity.

Animal Model:

-

Male Sprague-Dawley rats are a commonly used model.[4]

Experimental Design:

-

Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Grouping: Divide the animals into control and treatment groups.

-

Dosing:

-

Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection). The dosage and frequency will depend on the specific aims of the study.

-

Administer the vehicle to the control group.

-

-

Sample Collection:

-

At predetermined time points after this compound administration, collect blood samples (for serum/plasma analysis) and tissues of interest (e.g., kidney, liver).

-

-

Biochemical Analysis:

-

Measure GGT activity in the collected serum/plasma and tissue homogenates using a GGT activity assay kit or the in vitro protocol described above.

-

Measure relevant biomarkers of organ function, such as blood urea nitrogen (BUN) and serum creatinine for kidney function, to assess any potential toxicity of the inhibitor.[4]

-

-

Data Analysis:

-

Compare the GGT activity and biomarker levels between the control and this compound-treated groups using appropriate statistical methods.

-

Signaling Pathways Modulated by GGT Inhibition

Inhibition of GGT by this compound has significant downstream effects on cellular signaling pathways, primarily due to the disruption of glutathione homeostasis and the resulting increase in oxidative stress.

The Gamma-Glutamyl Cycle and Glutathione Homeostasis

GGT is the rate-limiting enzyme in the degradation of extracellular glutathione. Its inhibition by this compound leads to an accumulation of extracellular GSH and a decrease in the cellular uptake of its constituent amino acids, particularly cysteine. This can lead to a depletion of intracellular GSH pools, thereby sensitizing cells to oxidative stress.

Caption: this compound inhibits GGT, blocking extracellular GSH breakdown and subsequent cysteine uptake for intracellular GSH synthesis.

GGT Inhibition, Oxidative Stress, and NF-κB Signaling

The catabolism of glutathione by GGT can, under certain conditions, lead to the production of reactive oxygen species (ROS).[5] Inhibition of GGT by this compound can modulate this process. The resulting alteration in the cellular redox state can impact the activity of redox-sensitive transcription factors like Nuclear Factor-kappa B (NF-κB). GGT-mediated oxidative stress has been shown to activate NF-κB, a key regulator of inflammation, cell survival, and proliferation. Therefore, this compound can indirectly influence the NF-κB signaling pathway.[5]

Caption: GGT activity can lead to ROS production and subsequent NF-κB activation, a process that can be modulated by this compound.

GGT and MAP Kinase (MAPK) Signaling

The cellular redox state, which is influenced by GGT activity, is also a critical regulator of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK1/2 and p38 MAPK pathways. Oxidative stress can lead to the activation of these pathways, which are involved in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that GGT expression can be induced by oxidative stress through the activation of ERK1/2 and p38 MAPK pathways.[6] Therefore, the inhibition of GGT by this compound can indirectly impact these signaling cascades.

Caption: GGT activity influences cellular redox state, which in turn can modulate MAPK (ERK and p38) signaling pathways.

Toxicity and Limitations of this compound

A significant drawback of this compound is its dose-limiting toxicity, which has prevented its successful clinical application. As a glutamine antagonist, this compound not only inhibits GGT but also other glutamine-dependent enzymes involved in nucleotide and amino acid metabolism. This lack of specificity leads to a range of adverse effects, including:

The toxicity profile of this compound underscores the need for the development of more specific GGT inhibitors. Newer generations of GGT inhibitors, such as OU749, have been shown to be significantly less toxic. For instance, OU749 is reported to be over 150-fold less toxic than this compound in dividing cells.[3]

Conclusion and Future Directions

This compound has been an indispensable tool for elucidating the multifaceted roles of gamma-glutamyl transferase in health and disease. Its potent and irreversible inhibition of GGT has allowed researchers to probe the consequences of GGT inactivation in various experimental models. The insights gained from studies with this compound have solidified GGT's position as a viable therapeutic target for a range of diseases, including cancer.

However, the clinical translation of GGT inhibitors has been hampered by the toxicity associated with non-specific glutamine antagonists like this compound. The future of GGT-targeted therapies lies in the development of highly specific inhibitors that can effectively block GGT activity without causing significant off-target effects. Continued research into the structure-activity relationships of GGT inhibitors, coupled with advanced drug design strategies, will be crucial in realizing the full therapeutic potential of targeting this important enzyme. This technical guide provides a foundational understanding of this compound as a GGT inhibitor to aid researchers in this endeavor.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Target discovery of this compound in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-glutamyltranspeptidase-dependent glutathione catabolism results in activation of NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of gamma-glutamyl transpeptidase activity by this compound in vivo protects the kidney from cisplatin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gamma-glutamyl transpeptidase activity mediates NF-kappaB activation through lipid peroxidation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione-degrading enzymes in the complex landscape of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I and pharmacological study of this compound by 24-hour continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I trial and pharmacokinetics of this compound administered by 72-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound. An antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Inhibition Profile of Acivicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin, a naturally occurring amino acid analog produced by Streptomyces sviceus, has garnered significant interest in the scientific community for its potent antitumor and antimicrobial activities.[1][2] As a structural analog of L-glutamine, this compound exerts its biological effects by competitively and often irreversibly inhibiting a range of glutamine-dependent enzymes, thereby disrupting critical metabolic pathways essential for cell proliferation.[3][4][5][6] This technical guide provides an in-depth overview of the enzymatic inhibition profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to support further research and drug development efforts.

Mechanism of Action

This compound's primary mechanism of action involves the covalent modification of nucleophilic residues within the active sites of glutamine amidotransferases.[3][5] The electrophilic 4-chloroisoxazole ring of this compound reacts with cysteine or threonine residues in the enzyme's glutamine-binding site, leading to irreversible inactivation.[1][5] This targeted inhibition disrupts the transfer of the amide group from glutamine, a crucial step in numerous biosynthetic pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several key enzymatic targets. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

| Target Enzyme | Organism/Cell Line | Inhibition Metric | Value | Reference(s) |

| IC50 Values | ||||

| γ-Glutamyl Transpeptidase (GGT) | Astroglia-rich primary cultures | IC50 (approx.) | 5 µM | |

| CTP Synthetase (CTPS) | Trypanosoma brucei brucei | IC50 | 320 ± 25 nM | [7] |

| Aldehyde Dehydrogenase 4A1 (ALDH4A1) | Human HepG2 cells | IC50 | 5.4 µM | [2] |

| Aldehyde Dehydrogenase 4A1 (ALDH4A1) | HCC cells | IC50 | 0.7 µM | [8] |

| Human Pancreatic Carcinoma Cells (MIA PaCa-2) | Human | Growth Inhibition | 5 µM (78%) |

| Target Enzyme | Organism | Inhibition Metric | Value | Reference(s) |

| Ki Values | ||||

| Imidazole Glycerol Phosphate Synthase (HisHF) | Escherichia coli | Ki | 140 nM | [3] |

| Carbamoyl Phosphate Synthetase | Not Specified | Ki | 2 µM | [3] |

| Formylglycineamidine Ribonucleotide Synthetase | Not Specified | Ki | 5 µM | [3] |

| γ-Glutamyl Transpeptidase (GGT) | Not Specified | Ki | 420 µM | [3] |

Affected Signaling Pathways

This compound's inhibition of glutamine amidotransferases has profound effects on several key metabolic pathways that are critical for cell growth and survival. The primary pathways affected are purine and pyrimidine biosynthesis, as well as general glutamine metabolism.

Glutamine Metabolism

Glutamine is a central node in cellular metabolism, serving as a primary nitrogen donor for the synthesis of amino acids, nucleotides, and other essential biomolecules. This compound, as a glutamine analog, broadly disrupts these processes.

Purine Biosynthesis

The de novo synthesis of purines is a multi-step pathway that relies on glutamine at two key steps for the donation of nitrogen atoms to the growing purine ring. This compound inhibits the enzymes catalyzing these steps, namely glutamine PRPP amidotransferase and GMP synthetase.

Pyrimidine Biosynthesis

Similarly, de novo pyrimidine synthesis requires glutamine for the initial step catalyzed by carbamoyl phosphate synthetase II (CPSII) and for the conversion of UTP to CTP by CTP synthetase. This compound's inhibition of these enzymes leads to a depletion of pyrimidine nucleotides.

Experimental Protocols

The following sections provide generalized methodologies for assessing the inhibitory effect of this compound on its key enzyme targets. Specific concentrations and incubation times may require optimization depending on the enzyme source and assay conditions.

General Workflow for Enzyme Inhibition Assay

Protocol for γ-Glutamyl Transpeptidase (GGT) Inhibition Assay

This protocol is based on a colorimetric assay where GGT cleaves a synthetic substrate, L-γ-Glutamyl-p-nitroanilide (GGPNA), to release p-nitroaniline (pNA), which can be measured spectrophotometrically.

-

Reagent Preparation :

-

Assay Buffer : Prepare a suitable buffer, such as Tris-HCl or HEPES, at the optimal pH for the GGT enzyme (typically pH 7.4-8.5).

-

GGT Enzyme : Prepare a stock solution of purified GGT in assay buffer.

-

Substrate Solution : Dissolve L-γ-Glutamyl-p-nitroanilide (GGPNA) and a glycylglycine acceptor in the assay buffer.

-

This compound Stock Solution : Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions.

-

-

Assay Procedure :

-

Add a defined amount of GGT enzyme to microplate wells.

-

Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the GGPNA/glycylglycine substrate solution to all wells.

-

Monitor the increase in absorbance at 405-418 nm over time using a microplate reader. The rate of pNA formation is proportional to GGT activity.

-

-

Data Analysis :

-

Calculate the initial reaction velocities for each this compound concentration.

-

Plot the percentage of GGT inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol for CTP Synthetase (CTPS) Inhibition Assay

This assay measures the conversion of UTP to CTP, often by detecting the production of ADP from the ATP consumed in the reaction.

-

Reagent Preparation :

-

Assay Buffer : Prepare a buffer containing components such as HEPES, MgCl2, KCl, and DTT at an appropriate pH (e.g., pH 8.0).

-

CTPS Enzyme : Use purified recombinant CTPS.

-

Substrates : Prepare stock solutions of UTP, ATP, and glutamine.

-

This compound Stock Solution : Prepare serial dilutions of this compound.

-

Detection Reagents : Utilize a commercial kit (e.g., ADP-Glo™) to measure ADP production.

-

-

Assay Procedure :

-

In a microplate, combine the CTPS enzyme with varying concentrations of this compound in the assay buffer and pre-incubate.

-

Start the reaction by adding the substrates (UTP, ATP, and glutamine).

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 30-60 minutes).

-

Stop the reaction and add the ADP detection reagents according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the amount of ADP produced and thus the CTPS activity.

-

-

Data Analysis :

-

Calculate the percentage of CTPS inhibition for each this compound concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

-

Protocol for Carbamoyl Phosphate Synthetase II (CPSII) Inhibition Assay

A common method for assaying CPSII activity is a radiometric assay that measures the incorporation of [¹⁴C]bicarbonate into carbamoyl phosphate.

-

Reagent Preparation :

-

Assay Buffer : Prepare a buffer suitable for CPSII activity.

-

CPSII Enzyme : Use a purified source of CPSII.

-

Substrates : Prepare solutions of ATP, glutamine, and [¹⁴C]bicarbonate.

-

This compound Stock Solution : Prepare serial dilutions of this compound.

-

Trapping Agent : Prepare a solution of a trapping agent like ornithine and ornithine transcarbamylase to convert the unstable carbamoyl phosphate to the stable [¹⁴C]citrulline.

-

Scintillation Cocktail .

-

-

Assay Procedure :

-

Pre-incubate the CPSII enzyme with different concentrations of this compound.

-

Initiate the reaction by adding the substrates, including [¹⁴C]bicarbonate, and the trapping agents.

-

Incubate the reaction at 37°C for a defined time.

-

Stop the reaction (e.g., by adding acid).

-

Separate the [¹⁴C]citrulline product from the unreacted [¹⁴C]bicarbonate (e.g., by ion-exchange chromatography).

-

Quantify the amount of [¹⁴C]citrulline using liquid scintillation counting.

-

-

Data Analysis :

-

Calculate the rate of [¹⁴C]citrulline formation for each this compound concentration.

-

Determine the IC50 or Ki value from the dose-response curve.

-

Conclusion

This compound is a potent inhibitor of several key enzymes involved in glutamine metabolism, particularly those essential for nucleotide biosynthesis. Its mechanism as a glutamine analog that covalently modifies the enzyme active site makes it an effective tool for studying these pathways and a potential lead compound for therapeutic development. The quantitative data, pathway diagrams, and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and related glutamine antagonists. Further investigation into the selectivity of this compound for different amidotransferases and the development of analogs with improved therapeutic indices remain important areas for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]

- 4. Purine metabolism - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Radiometric enzyme-inhibition technique for measuring this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | Purine metabolism [reactome.org]

- 8. Pyrimidine Biosynthesis | PPTX [slideshare.net]

The Discovery and Origin of Acivicin: A Technical Guide

An In-depth Exploration of the Fermentation, Isolation, and Characterization of an Antitumor Antibiotic from Streptomyces sviceus

Abstract

Acivicin, also known as antibiotic AT-125, is a potent antitumor agent and an irreversible inhibitor of glutamine amidotransferases. First isolated in 1972 from the fermentation broth of the soil bacterium Streptomyces sviceus, its unique structure and mechanism of action have made it a subject of significant interest in the fields of oncology and enzymology. This technical guide provides a comprehensive overview of the discovery, origin, and core scientific principles underlying this compound, tailored for researchers, scientists, and drug development professionals. It details the experimental protocols for its production and purification, summarizes key quantitative data, and visualizes the underlying biochemical and experimental workflows.

Discovery and Origin

This compound is a naturally occurring amino acid analog produced by the Gram-positive bacterium, Streptomyces sviceus.[1][2][3] Its discovery was a result of screening programs aimed at identifying novel antimicrobial and antitumor compounds from microbial sources.

Producing Organism: Streptomyces sviceus

Streptomyces sviceus is a species of bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.[4] These filamentous bacteria are typically found in soil and play a crucial role in decomposition and nutrient cycling. The production of this compound by S. sviceus highlights the vast and largely untapped potential of this genus for the discovery of novel therapeutic agents.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Streptomyces sviceus under controlled conditions. While the specific, optimized industrial protocols are often proprietary, the fundamental principles of Streptomyces fermentation for antibiotic production are well-established.[5][6]

Fermentation Protocol

The following is a generalized protocol for the fermentation of Streptomyces sviceus for this compound production, based on common practices for antibiotic production from this genus.

2.1.1. Inoculum Preparation:

-

A pure culture of Streptomyces sviceus is grown on a suitable agar medium to obtain a dense sporulation.

-

A spore suspension is prepared by washing the surface of the agar plate with sterile water or a suitable buffer.

-

This spore suspension is used to inoculate a seed culture medium in a shake flask.

-

The seed culture is incubated for a period of 2-3 days to allow for sufficient vegetative growth.

2.1.2. Production Fermentation:

-

The production medium, rich in carbon and nitrogen sources, is prepared and sterilized in a fermenter.

-

The seed culture is transferred to the production fermenter.

-

The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days.

-

The production of this compound is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

A generalized workflow for the fermentation process is depicted below.

References

- 1. Crystal structure of this compound-inhibited gamma-glutamyltranspeptidase reveals critical roles for its C-terminus in autoprocessing and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Target discovery of this compound in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of antibiotics - Wikipedia [en.wikipedia.org]

- 6. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]

The Biochemical Impact of Acivicin Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin, a potent anti-metabolite derived from Streptomyces sviceus, has been a subject of extensive research due to its significant anti-tumor and antimicrobial activities.[1][2] As a structural analog of L-glutamine, its primary mechanism of action involves the competitive and often irreversible inhibition of a class of enzymes known as glutamine amidotransferases.[3][4] These enzymes are crucial for the biosynthesis of purine and pyrimidine nucleotides, which are the fundamental building blocks of DNA and RNA.[5] Consequently, this compound treatment disrupts cellular proliferation by impeding nucleic acid synthesis.[6] This technical guide provides an in-depth overview of the biochemical pathways affected by this compound, presents quantitative data on its inhibitory effects, and details relevant experimental protocols.

Mechanism of Action

This compound's therapeutic and cytotoxic effects stem from its ability to mimic glutamine, allowing it to bind to the glutamine-binding sites of various enzymes. The key to its potent inhibitory action lies in its chemical structure, which facilitates the covalent modification of active site cysteine or serine residues within the target enzymes.[2][7] This irreversible binding leads to the inactivation of the enzyme, thereby blocking the downstream metabolic pathway.[8] The overall mechanism involves this compound entering the cell and targeting multiple glutamine-dependent enzymes, leading to a cascade of metabolic disruptions.

Affected Biochemical Pathways

The primary biochemical casualties of this compound treatment are the de novo purine and pyrimidine biosynthesis pathways, owing to their reliance on glutamine amidotransferases.

De Novo Purine Biosynthesis

The de novo synthesis of purines is a multi-step process that builds the purine ring from various small molecules, with glutamine serving as a key nitrogen donor in several reactions. This compound inhibits two critical enzymes in this pathway:

-

Amidophosphoribosyltransferase (ATase) : This enzyme, also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), catalyzes the first committed step of de novo purine synthesis.[9] this compound competes with glutamine for binding to ATase, leading to the cessation of purine nucleotide production at its inception.[10]

-

GMP Synthetase : This enzyme is responsible for the final step in the synthesis of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP).[11] this compound's inhibition of GMP synthetase leads to a depletion of the guanine nucleotide pool.[8][12]

The inhibition of these enzymes results in a significant reduction in the intracellular pools of both adenine and guanine nucleotides, which are essential for DNA and RNA synthesis, as well as for cellular energy metabolism.

De Novo Pyrimidine Biosynthesis

Similar to purine synthesis, the de novo pathway for pyrimidines relies on glutamine as a nitrogen donor. This compound targets two key enzymes in this pathway:

-

Carbamoyl-Phosphate Synthetase II (CPS II) : This enzyme catalyzes the first and rate-limiting step in de novo pyrimidine synthesis in mammalian cells, the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[10] this compound's inhibition of CPS II halts the entire pyrimidine biosynthetic pathway at its outset.[4][8]

-

CTP Synthetase : This enzyme is responsible for the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP), a critical step for DNA and RNA synthesis.[13] this compound effectively blocks this conversion, leading to a depletion of the CTP pool.[5][14]

The consequence of this dual inhibition is a severe reduction in the availability of pyrimidine nucleotides, further contributing to the suppression of nucleic acid synthesis.

Other Affected Pathways

Beyond nucleotide biosynthesis, this compound has been shown to inhibit other glutamine-utilizing enzymes, including:

-

γ-Glutamyl Transpeptidase (GGT) : This enzyme is involved in glutathione metabolism and amino acid transport.[15] this compound's inhibition of GGT can disrupt cellular redox balance and nutrient uptake.[7][16]

-

Aldehyde Dehydrogenase 4A1 (ALDH4A1) : Recent studies have identified ALDH4A1 as a target of this compound, suggesting a broader impact on cellular metabolism than previously understood.[1][17]

Quantitative Data Summary

The inhibitory potency of this compound varies depending on the target enzyme and the experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Constants (Ki and IC50) of this compound for Various Enzymes

| Enzyme | Organism/Cell Line | Inhibition Constant | Reference(s) |

| Amidophosphoribosyltransferase | Hepatoma 3924A | - | [14] |

| Carbamoyl-Phosphate Synthetase II | Human Colon Carcinoma | Kinact = 100 µM | [4] |

| CTP Synthetase | Hepatoma | Ki = 1.1 - 3.6 µM | [2] |

| GMP Synthetase | E. coli | Apparent IC50 = 26 µM | [2] |

| IGP Synthase (HisHF) | E. coli | Ki = 140 nM | [3] |

| γ-Glutamyl Transpeptidase | H. pylori | KI = 19.7 ± 7.2 μM | [7] |

| ALDH4A1 | HepG2 cells | IC50 = 5.4 µM | [17] |

Table 2: Effects of this compound on Intracellular Nucleotide Pools

| Cell Line/Tissue | Treatment Conditions | Effect on Purine Pools | Effect on Pyrimidine Pools | Reference(s) |

| Hepatoma 3924A | Single injection | GTP decreased to 32% of control | CTP decreased to 2% of control | [14] |

| Rat Brain | 25 mg/kg, i.p. | GTP concentrations decreased | CTP concentrations decreased | [5] |

| Cancer Cells | - | Marked depletion of GTP pools | Marked depletion of CTP pools | [12][18] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of this compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19][20]

Materials:

-

Cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Visually confirm the formation of purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

CTP Synthetase Activity Assay

This protocol can be used to determine the inhibitory effect of this compound on CTP synthetase activity.

Principle: CTP synthetase activity is measured by monitoring the conversion of UTP to CTP. This can be achieved by using radiolabeled [³H]UTP and separating the resulting [³H]CTP by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Materials:

-

Cell or tissue lysate containing CTP synthetase

-

Assay buffer (e.g., Tris-HCl with MgCl₂, ATP, and glutamine)

-

[³H]UTP (radiolabeled substrate)

-

This compound solution

-

TLC plates or HPLC system

-

Scintillation counter

Procedure:

-

Prepare cell or tissue lysates by homogenization in a suitable buffer.

-

Set up reaction mixtures containing the assay buffer, lysate, and varying concentrations of this compound. Include a control without this compound.

-

Pre-incubate the mixtures for a short period to allow this compound to bind to the enzyme.

-

Initiate the reaction by adding [³H]UTP.

-

Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Separate the unreacted [³H]UTP from the product [³H]CTP using TLC or HPLC.

-

Quantify the amount of [³H]CTP formed using a scintillation counter.

-

Calculate the enzyme activity and the percentage of inhibition by this compound.

Measurement of Intracellular Nucleotide Pools by HPLC

This protocol outlines a general method for quantifying the changes in nucleotide pools following this compound treatment.

Principle: High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying small molecules, including nucleotides. Cells are treated with this compound, and then the nucleotides are extracted and analyzed by HPLC with UV detection.

Materials:

-

Cultured cells

-

This compound solution

-

Perchloric acid (for extraction)

-

Potassium hydroxide (for neutralization)

-

HPLC system with a suitable column (e.g., anion-exchange or reverse-phase)

-

Nucleotide standards (ATP, GTP, CTP, UTP)

Procedure:

-

Culture cells to the desired confluency and treat them with this compound for a specific duration.

-

Harvest the cells and extract the nucleotides by adding ice-cold perchloric acid.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Neutralize the supernatant containing the nucleotides with potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant and inject a known volume into the HPLC system.

-

Separate the nucleotides using an appropriate gradient of mobile phases.

-

Detect the nucleotides by their UV absorbance at 254 nm.

-

Identify and quantify the nucleotides by comparing their retention times and peak areas to those of the nucleotide standards.

-

Normalize the nucleotide amounts to the cell number or total protein content.

Conclusion

This compound's potent anti-proliferative effects are a direct consequence of its ability to disrupt fundamental biochemical pathways. By acting as a glutamine antagonist, it effectively shuts down the de novo synthesis of purine and pyrimidine nucleotides, thereby depriving cancer cells of the essential components for DNA and RNA replication. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit the therapeutic potential of this compound and other glutamine antagonists. Further research into the broader metabolic consequences of this compound treatment, particularly its effects on pathways beyond nucleotide synthesis, will undoubtedly unveil new therapeutic opportunities and a deeper understanding of cancer cell metabolism.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Combined, Functional Genomic-Biochemical Approach to Intermediary Metabolism: Interaction of this compound, a Glutamine Amidotransferase Inhibitor, with Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation by this compound of carbamoyl-phosphate synthetase II of human colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation by this compound of rat brain CTP and GMP synthetases and depression of CTP and GTP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of this compound-inhibited γ-glutamyltranspeptidase reveals critical roles for its C-terminus in autoprocessing and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism for this compound inactivation of triad glutamine amidotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 10. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

- 12. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid in vivo inactivation by this compound of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of gamma-glutamyl transpeptidase decreases amino acid uptake in human keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of gamma-glutamyl transpeptidase activity by this compound in vivo protects the kidney from cisplatin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Target discovery of this compound in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Control of enzymic programs and nucleotide pattern in cancer cells by this compound and tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jrmds.in [jrmds.in]

- 20. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Acivicin In Vitro Experimental Protocol for HepG2 Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin is a naturally derived antitumor antibiotic that functions as a glutamine antagonist.[1][2] By mimicking glutamine, this compound competitively inhibits several key enzymes involved in the de novo biosynthesis of purine and pyrimidine nucleotides, essential components for DNA and RNA synthesis.[1] This mechanism leads to the depletion of crucial molecules like CTP and other deoxynucleoside triphosphates, ultimately hindering the proliferation of cancer cells that are often highly dependent on glutamine metabolism.[1] This document provides detailed protocols for in vitro experiments designed to evaluate the efficacy of this compound against the hepatocellular carcinoma cell line, HepG2.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting glutamine amidotransferases, which are critical for the synthesis of purine and pyrimidine precursors. By inhibiting these enzymes, this compound disrupts the production of nucleotides necessary for DNA and RNA replication, leading to cell growth inhibition. One of the specific targets of this compound in HepG2 cells is the enzyme ALDH4A1.

Data Presentation

Table 1: Cell Viability of HepG2 Cells Treated with this compound

| Compound | Cell Line | Incubation Time | IC50 Value (µM) | Assay Method |

| This compound | HepG2 | 5 days | 0.7[3] | Crystal Violet Staining[3] |

| This compound Derivative (ACV1) | HepG2 | 5 days | 14[3] | Crystal Violet Staining[3] |

Table 2: Apoptosis Analysis of HepG2 Cells Treated with this compound (Template)

| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Live Cells |

| Control | 0 | ||||

| This compound | 0.7 (IC50) | ||||

| This compound | 1.4 (2x IC50) |

Table 3: Cell Cycle Analysis of HepG2 Cells Treated with this compound (Template)

| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 0 | |||

| This compound | 0.7 (IC50) | |||

| This compound | 1.4 (2x IC50) |

Experimental Protocols

Cell Culture

HepG2 cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from a study that determined the IC50 of this compound in HepG2 cells.[3]

-

Cell Seeding: Seed 6,000 HepG2 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Culture for 12 hours to allow for cell attachment.[3]

-

Compound Preparation: Prepare 100x stock solutions of this compound in DMSO. Dilute the stock solutions 1:100 in culture medium to achieve the desired final concentrations.[3]

-

Treatment: Carefully remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

-

Incubation: Incubate the plates for up to 120 hours (5 days).[3]

-

Fixation: Add 10 µL of 11% glutaraldehyde solution to each well and incubate at room temperature for 30 minutes.[3]

-

Washing: Remove the glutaraldehyde solution and wash the cells 10 times with deionized water. Allow the plates to dry overnight.[3]

-

Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate for 30 minutes at room temperature.[3]

-

Final Wash: Remove the crystal violet solution and wash the wells 10 times with deionized water. Allow the plates to dry overnight.[3]

-

Quantification: Solubilize the stained cells by adding a suitable solvent (e.g., 10% acetic acid) and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a generalized protocol for HepG2 cells that can be used to assess this compound-induced apoptosis.

-

Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This is a standard protocol for analyzing the cell cycle distribution in HepG2 cells.

-